Mal-amino-sulfo
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Overview
Description
Mal-amino-sulfo is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrrolidine, sulfonic acid, and dioxopyrrolidine
Mechanism of Action
Target of Action
N-Maleimidobutyryloxysulphosuccinimide ester, also known as Sulfo-GMBS, is primarily targeted towards amino and sulfhydryl groups . These groups are found in various proteins and peptides, making this compound a valuable tool in proteomics research .
Mode of Action
Sulfo-GMBS contains NHS-ester and maleimide reactive groups at opposite ends of a short spacer arm . The NHS-ester end reacts with primary amines to form a stable amide bond, while the maleimide end reacts with sulfhydryl groups to form a stable thioether bond . This dual reactivity allows Sulfo-GMBS to crosslink molecules containing both amine and sulfhydryl groups .
Biochemical Pathways
The crosslinking action of Sulfo-GMBS can affect various biochemical pathways, depending on the specific proteins or peptides involved. By forming covalent bonds between different molecules, it can alter protein conformation, disrupt protein-protein interactions, or create new connections between proteins .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in aqueous biological environments. Its reactivity towards amines and sulfhydryls may also influence its metabolism and excretion, as these groups are common in many metabolic enzymes and transport proteins.
Result of Action
The primary result of Sulfo-GMBS action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can lead to changes in molecular structure and function, potentially affecting cellular processes such as signal transduction, protein synthesis, and enzymatic activity.
Action Environment
The action of Sulfo-GMBS is influenced by environmental factors such as pH. The NHS-ester end reacts with amines under conditions of pH 7-9, while the maleimide end reacts with sulfhydryls at pH 6.5-7.5 . Therefore, the efficacy of Sulfo-GMBS as a crosslinker can be affected by the pH of its environment. Its stability may also be influenced by factors such as temperature and the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
N-Maleimidobutyryloxysulphosuccinimide ester plays a crucial role in biochemical reactions due to its reactivity towards primary amine and sulfhydryl groups . This property allows it to form covalent bonds with biomolecules containing these groups . The exact nature of these interactions and the specific enzymes, proteins, and other biomolecules it interacts with can vary depending on the context of the reaction.
Cellular Effects
The effects of N-Maleimidobutyryloxysulphosuccinimide ester on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit the bulk of long-chain fatty acid (LCFA) uptake into various cell types . This influence on cellular function can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, N-Maleimidobutyryloxysulphosuccinimide ester exerts its effects through its binding interactions with biomolecules. It contains NHS-ester and maleimide reactive groups, which can react with amino and sulfhydryl groups respectively . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amino-sulfo typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with appropriate reagents to introduce the butanoyl and sulfonic acid groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Mal-amino-sulfo undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Mal-amino-sulfo has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares a similar core structure but lacks the butanoyl and sulfonic acid groups.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a similar pyrrolidine ring but with different substituents.
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid: Another related compound with variations in the side chains.
Uniqueness
Mal-amino-sulfo is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVQHWMSQLWSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158018-81-6 |
Source
|
Record name | 4-Maleimidobutyric acid sulfo-N-succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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